N-(8-Hydroxyoctyl)phthalimide

Übersicht

Beschreibung

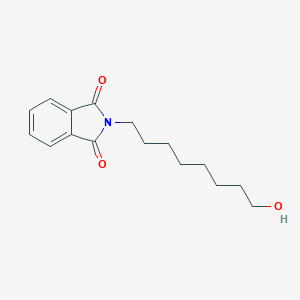

N-(8-Hydroxyoctyl)phthalimide is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 g/mol . It is also known by its alternative name, 8-(N-Phthalimidyl)-1-octanol . This compound is characterized by the presence of a phthalimide group attached to an 8-hydroxyoctyl chain, making it a valuable intermediate in organic synthesis and various research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(8-Hydroxyoctyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with 8-aminooctanol . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization .

Analyse Chemischer Reaktionen

Key Reaction Types

The compound participates in oxidation, reduction, substitution, and catalytic reactions:

Oxidation

- The hydroxyl group (-OH) is oxidized to carbonyl groups using reagents like KMnO₄ or CrO₃ .

- Example: Conversion of 8-hydroxyoctyl to 8-oxooctyl derivatives.

Reduction

- The phthalimide core is reduced to primary amines (e.g., 8-aminooctyl derivatives) using LiAlH₄ or NaBH₄ .

Substitution

- The hydroxyl group undergoes nucleophilic substitution with reagents like SOCl₂ or PBr₃ to form halides .

- Example: Formation of 8-bromooctyl derivatives via PBr₃ .

Catalysis

- Acts as a co-catalyst in oxidation reactions (e.g., benzylic oxidation) alongside NaClO₂ .

- Facilitates cross-dehydrogenative C–O coupling with alkanes using iodine(III) reagents .

Mechanistic Insights

- Oxidation Pathway : The hydroxyl group forms reactive intermediates (e.g., PINO radicals) that facilitate bond cleavage .

- Reduction Pathway : Phthalimide reduction involves electron transfer from LiAlH₄ to the imide core .

Comparison with Analogues

| Compound | Chain Length | Reactivity | Solubility |

|---|---|---|---|

| N-(8-Hydroxyoctyl)phthalimide | 8 carbons | High (in organic solvents) | Amphiphilic |

| N-(6-Hydroxyhexyl)phthalimide | 6 carbons | Moderate | Poor in non-polar solvents |

| N-(10-Hydroxydecyl)phthalimide | 10 carbons | Low (due to steric hindrance) | Lipophilic |

Wissenschaftliche Forschungsanwendungen

Introduction to N-(8-Hydroxyoctyl)phthalimide

This compound is an organic compound characterized by a phthalimide moiety linked to an 8-hydroxyoctyl chain, with the molecular formula and a molecular weight of 275.35 g/mol. This compound has gained attention in scientific research due to its diverse applications in organic synthesis, bioconjugation, and as a catalyst in various chemical processes.

Bioconjugation

This compound serves as a linker molecule in bioconjugation, facilitating the attachment of functional groups to biomolecules such as proteins, peptides, and antibodies. This application is crucial for developing targeted therapies and diagnostic tools in biomedicine. Its long hydrophobic chain enhances solubility and reactivity, making it particularly effective in organic solvents compared to its analogs.

Organic Synthesis

The compound is also utilized as a building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Catalytic reactions : this compound acts as a co-catalyst in oxidation reactions, significantly enhancing the oxidation of hydrocarbons under solvent-free conditions, thus contributing to green chemistry initiatives.

- Synthesis of derivatives : Research indicates that derivatives of phthalimide can exhibit insecticidal and antimicrobial properties. For instance, synthesized phthalimide derivatives have shown promising results against pests like the Caribbean fruit fly, demonstrating the potential for developing environmentally friendly insecticides .

Catalysis

This compound has been explored for its catalytic properties, particularly in transition metal-catalyzed reactions. Studies have shown its effectiveness in:

- C-H bond functionalization : The compound can facilitate selective hydroxylation and alkenylation processes using ruthenium catalysts, leading to significant advancements in synthetic methodologies .

- Carbon-carbon and carbon-oxygen bond formation : By acting as a directing group, it enables more straightforward synthesis routes for complex molecular structures .

Research has indicated that this compound exhibits biological activity due to its imide structure. It has been associated with:

Wirkmechanismus

The mechanism of action of N-(8-Hydroxyoctyl)phthalimide involves its ability to form reactive intermediates through oxidation and reduction reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The compound’s hydroxyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

N-(8-Hydroxyoctyl)phthalimide can be compared with other similar compounds such as:

- N-(8-Hydroxyhexyl)phthalimide

- N-(8-Hydroxydecyl)phthalimide

- N-(8-Hydroxybutyl)phthalimide

These compounds share a similar phthalimide structure but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific chain length and hydroxyl group position, make it particularly useful in certain applications where other compounds may not be as effective .

Biologische Aktivität

N-(8-Hydroxyoctyl)phthalimide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from phthalic anhydride and features a hydroxyl group attached to an octyl chain. This structure contributes to its unique reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation and reduction, which facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through oxidative and reductive pathways. These intermediates can interact with enzymes and proteins, leading to structural modifications that affect their function. The hydroxyl group in the compound enhances its reactivity, allowing it to form covalent bonds with target molecules.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that phthalimide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant antitumor effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). In studies, certain derivatives demonstrated IC50 values as low as 14 μM, indicating potent anticancer properties .

- Anti-inflammatory Effects : Phthalimide derivatives are recognized for their anti-inflammatory potential. They have been shown to inhibit nitric oxide (NO) production in macrophages, which is a critical factor in inflammation .

- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Table 1: Anticancer Activity of Phthalimide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 14.0 ± 0.5 |

| Thalidomide | MDA-MB-231 | 413.0 ± 2.0 |

| Benzothiazole-phthalimide hybrid | MCF-7 | 360.0 ± 2.0 |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Benzothiazole-phthalimide hybrid | Escherichia coli | 32 |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various phthalimide derivatives on human breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, leading to apoptotic cell death and reduced cell migration .

- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of phthalimides, revealing that these compounds effectively downregulated the expression of inducible nitric oxide synthase (iNOS), contributing to reduced inflammation in murine macrophage models.

- Antimicrobial Testing : A series of benzothiazole-phthalimide hybrids were tested against a range of pathogens, showing promising results against both gram-positive and gram-negative bacteria as well as fungi .

Eigenschaften

IUPAC Name |

2-(8-hydroxyoctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDXDFOXVNNMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619417 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105264-63-9 | |

| Record name | 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.